Human GLP-1-(7-36)-amide Acetate
Description
Historical Context and Discovery
The discovery of glucagon-like peptide-1-(7-36)-amide represents a remarkable journey spanning multiple decades and involving contributions from numerous investigators whose work fundamentally transformed our understanding of incretin biology. The scientific foundation for this discovery began in the mid to late 20th century when researchers observed that intestinal extracts possessed blood glucose-lowering effects, initiating systematic investigations into the incretin effect. This phenomenon, whereby glucose administered into the gastrointestinal tract stimulated greater insulin secretion compared to intravenous glucose administration, provided the conceptual framework for subsequent incretin hormone research.
The pathway to glucagon-like peptide-1 discovery commenced with the isolation of the first incretin hormone, glucose-dependent insulinotropic polypeptide, by John Brown in the 1970s. However, the identification of glucagon-like peptide-1 itself stemmed from revolutionary advances in recombinant DNA technology developed in the laboratories of Stanley Cohen, Paul Berg, and Herb Boyer during the early 1970s. This technological breakthrough enabled researchers to predict amino acid sequences of proteins through the decoding of nucleotide sequences from cloned recombinant complementary DNA copies of messenger ribonucleic acids.
The Habener laboratory utilized this cutting-edge technology to elucidate proglucagon amino acid sequences from complementary DNA and genes isolated from anglerfish in the early 1980s. The choice of anglerfish proved serendipitous, as Joel Habener's research team had initially encountered restrictions due to a National Institutes of Health moratorium on recombinant DNA research in warm-blooded animals. The solution required what Habener described as an actual "fishing expedition," leading to the selection of anglerfish because they were considered trash fish that were typically discarded, were large and suitable for research, and importantly, were cold-blooded and therefore exempt from the moratorium.
The anglerfish studies revealed fascinating insights into proglucagon structure, with two different complementary DNA sequences encoded by separate non-allelic genes, each containing glucagon and a single glucagon-related peptide. Subsequently, rat proglucagon complementary DNA and gene sequences were characterized, followed by corresponding proglucagon sequences from hamster, bovine, and human species identified by Graeme Bell and colleagues in the early 1980s. These investigations revealed that mammalian preproglucagons contained glucagon and two additional glucagon-related peptides, designated glucagon-like peptide-1 and glucagon-like peptide-2.
A crucial contribution to the field came from Svetlana Mojsov, who worked on the identification of glucagon-like peptide-1 at Massachusetts General Hospital in the 1980s, where she served as head of a peptide synthesis facility. The collaborative efforts of multiple research groups led to the recognition that the initial product glucagon-like peptide-1-(1-37) undergoes N-terminal truncation to produce the biologically active forms glucagon-like peptide-1-(7-37) and glucagon-like peptide-1-(7-36)amide. These two shorter peptides were found to be equipotent and represent the major physiological incretin in humans.
The Copenhagen research group, led by Jens Juul Holst, made significant contributions to understanding glucagon-like peptide-1 physiology, demonstrating its strong inhibitory effects on gastric motility and gastric and pancreatic exocrine secretion. Their work also established that glucagon-like peptide-1 infusions in humans inhibited appetite and food intake, actions that would later be exploited clinically for obesity treatment. Michael Nauck and colleagues in Göttingen provided pivotal clinical evidence in 1993, demonstrating that intravenous infusion of glucagon-like peptide-1 completely normalized severely elevated fasting glucose concentrations in patients with long-standing type 2 diabetes.
Biological Significance in the Incretin Family
Glucagon-like peptide-1-(7-36)-amide occupies a central position within the incretin hormone family, serving alongside glucose-dependent insulinotropic polypeptide as one of only two known insulin-stimulating incretin hormones in humans. The incretin effect, defined as the enhanced insulin secretion achieved through oral glucose administration compared to intravenous glucose delivery, represents a fundamental physiological mechanism that glucagon-like peptide-1 helps mediate. This peptide hormone demonstrates remarkable glucose-dependent activity, meaning its insulinotropic effects are enhanced in the presence of elevated glucose concentrations while remaining minimal during normoglycemic or hypoglycemic states.
The biological significance of glucagon-like peptide-1-(7-36)-amide extends far beyond simple insulin stimulation, encompassing a comprehensive array of metabolic regulatory functions. The compound potentiates glucose-induced insulin secretion from pancreatic beta cells through activation of specific glucagon-like peptide-1 receptors expressed on these cells. Additionally, it increases insulin gene expression and promotes beta-cell survival by inhibiting apoptotic pathways while simultaneously stimulating beta-cell neogenesis. These cytoprotective effects distinguish glucagon-like peptide-1 from many other glucose-lowering agents and contribute to its therapeutic potential.
The glucagonostatic properties of glucagon-like peptide-1-(7-36)-amide represent another crucial aspect of its biological significance. The peptide effectively reduces glucagon secretion from pancreatic alpha cells, thereby suppressing hepatic glucose production and contributing to overall glycemic control. Research has demonstrated that glucagon-like peptide-1-(7-36)-amide decreased glucagon release from perfused rat pancreas by approximately 39% at 2 minutes and 56% at 5 minutes in the presence of different glucose concentrations. Simultaneously, insulin levels increased dramatically, with responses varying from 288% to 310% increases depending on glucose concentrations.
The gastrointestinal effects of glucagon-like peptide-1-(7-36)-amide further underscore its biological importance within the incretin family. The peptide delays gastric emptying, which helps regulate the rate at which nutrients enter the small intestine and subsequently affects postprandial glucose excursions. This gastroparetic effect, combined with direct appetite suppression and promotion of satiety, contributes to weight management and metabolic control. Research has demonstrated that glucagon-like peptide-1 infusions in humans significantly inhibit food intake, effects that have been successfully translated into clinical applications for obesity treatment.
Unlike glucose-dependent insulinotropic polypeptide, whose action becomes impaired in patients with type 2 diabetes, glucagon-like peptide-1 maintains its biological activity even in diabetic states. This preservation of function makes glucagon-like peptide-1-(7-36)-amide particularly valuable as a therapeutic target and distinguishes it from other incretin hormones. The peptide also promotes peripheral glucose disposal, contributing to improved glucose utilization in target tissues beyond the pancreas.
The rapid degradation of endogenous glucagon-like peptide-1-(7-36)-amide by dipeptidyl peptidase-4, neutral endopeptidase 24.11, and renal clearance mechanisms results in an extremely short half-life of approximately 2 minutes. Consequently, only 10-15% of secreted glucagon-like peptide-1 reaches systemic circulation intact, leading to fasting plasma levels of merely 0-15 picomolar. This rapid inactivation highlights the sophisticated regulatory mechanisms governing incretin hormone activity and explains the need for modified analogs in therapeutic applications.
Nomenclature and Classification
The nomenclature of glucagon-like peptide-1-(7-36)-amide acetate reflects its complex biosynthetic origins and structural characteristics within the broader proglucagon-derived peptide family. The systematic naming convention begins with the parent molecule, proglucagon, which serves as the common precursor polypeptide for both pancreatic glucagon and intestinal glucagon-like peptides. Proglucagon itself represents the 158-amino acid segment of preproglucagon following removal of the N-terminal signal sequence.
The specific designation "glucagon-like peptide-1-(7-36)-amide" indicates several critical structural features of this bioactive compound. The numerical designation "(7-36)" refers to the amino acid positions within the original glucagon-like peptide-1-(1-37) sequence that remain after N-terminal truncation. This truncation removes the first six amino acids from the N-terminus, yielding a 30-amino acid peptide that demonstrates significantly enhanced biological activity compared to the full-length precursor. The "amide" designation indicates C-terminal amidation, a post-translational modification that contributes to peptide stability and biological activity.
Alternative nomenclature systems exist within the scientific literature, reflecting different perspectives on the peptide's classification and origins. The compound is also known as proglucagon (78-107) amide, preproglucagon (98-127) amide, and glucagon-like peptide-1 fragment in various research contexts. These alternative names reference different numbering systems based on the position within the larger proglucagon or preproglucagon precursor molecules. The Chemical Abstracts Service registry number [107444-51-9] provides an unambiguous identifier for the base peptide.
The acetate salt designation in "glucagon-like peptide-1-(7-36)-amide acetate" indicates the specific pharmaceutical formulation of the peptide. The molecular formula C151H230N40O47 represents the acetate salt form, with a molecular weight of 3357.73 daltons. This formulation enhances peptide solubility and stability, facilitating research applications and potential therapeutic uses. The peptide demonstrates water solubility at concentrations up to 16.6 milligrams per milliliter.
Classification within the broader hormone family places glucagon-like peptide-1-(7-36)-amide acetate as a member of the secretin superfamily of peptide hormones. More specifically, it belongs to the glucagon peptide subfamily, which includes glucagon, glucose-dependent insulinotropic polypeptide, glucagon-like peptide-1, and glucagon-like peptide-2. These peptides share structural similarities, particularly in their N-terminal regions, while maintaining distinct biological functions and receptor specificities.
The peptide's classification as an incretin hormone reflects its physiological role in glucose-dependent insulin secretion and its origin from intestinal enteroendocrine L-cells. Within incretin classification systems, glucagon-like peptide-1-(7-36)-amide is categorized alongside glucose-dependent insulinotropic polypeptide as one of two major incretin hormones in humans. However, contemporary classification schemes for glucagon-like peptide-1 receptor agonists have evolved to incorporate drug indication, route of administration, and frequency of administration rather than purely structural considerations.
The regulatory classification of glucagon-like peptide-1-(7-36)-amide acetate varies depending on its intended use and formulation. As a research chemical, it falls under various regulatory frameworks governing peptide synthesis and distribution. The compound appears in multiple pharmaceutical databases, including DrugBank, where it is classified under the broader category of glucagon-like peptide-1. The Food and Drug Administration Unique Ingredient Identifier 096X7FPZ1N provides specific regulatory tracking for this compound.
Evolutionary Conservation Across Species
The evolutionary conservation of glucagon-like peptide-1-(7-36)-amide across vertebrate species provides compelling evidence for its fundamental biological importance and reveals insights into the selective pressures that have shaped incretin hormone evolution. Comprehensive phylogenetic analyses of 222 high-confidence orthologues from 164 vertebrate species have demonstrated that glucagon-like peptide-1 exhibits significant conservation, with an average evolutionary conservation score of -0.24, indicating substantial purifying selection pressure. This conservation score places glucagon-like peptide-1 as moderately conserved within the proglucagon-derived peptide family, ranking below glucagon (-0.70) but above functionally less characterized peptides such as intervening peptides and glicentin-related pancreatic polypeptide.
Amino acid sequence analysis across mammalian species reveals remarkable conservation of glucagon-like peptide-1 structure and function. The glucagon-like peptide-1 sequences in human, bovine, guinea pig, mouse, and rat are identical, suggesting strong evolutionary constraint to preserve peptide function. This complete conservation across diverse mammalian lineages contrasts with the sequence variation observed in other proglucagon-derived peptides and underscores the critical physiological role of glucagon-like peptide-1 in glucose homeostasis.
Specific amino acid residues within glucagon-like peptide-1 demonstrate varying degrees of evolutionary conservation, providing insights into structure-function relationships. Highly conserved positions include histidine at position 1, threonine/serine at position 5, phenylalanine at position 6, and aspartic acid/glutamic acid at position 9, which are maintained across all glucagon-like peptide-1 paralogs. These conserved residues have been demonstrated through alanine scanning mutagenesis to be crucial for maintaining peptide secondary structure or for receptor interaction. Additionally, hydrophobic residues at positions 22, 23, and 26, which form part of the α-helical hydrophobic surface, show high conservation among glucagon-like peptide-1 and its paralogs.
The evolutionary relationship between glucagon-like peptide-1 and related incretin peptides reveals both conserved and divergent features that have shaped receptor selectivity and biological function. Glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide share approximately 70% amino acid sequence similarity in their N-terminal random coil regions, but demonstrate pronounced differences in their α-helical regions. Specific residues such as histidine at position 1 and threonine at position 7 in glucagon-like peptide-1, compared to tyrosine at position 1 and isoleucine at position 7 in glucose-dependent insulinotropic polypeptide, contribute to selective receptor interaction.
Comparative analysis of glucagon-like peptide-1 receptors across vertebrate species reveals exceptional conservation of ligand-binding domains, indicating high evolutionary selection pressure to maintain receptor-ligand specificity. Ligand-binding domains identified in mammalian receptors are highly conserved in orthologous non-mammalian receptors, with key residues such as tryptophan at positions 39 and 112, aspartic acid at position 67, and arginine at position 121 being maintained across species. This conservation extends to the overall receptor structure, with crystal structures revealing that many ligand-interacting residues are highly conserved between glucagon-like peptide-1 receptors and their paralogs.
Unique evolutionary adaptations of glucagon-like peptide-1 have been identified in monotreme mammals, providing fascinating insights into the selective pressures acting on this peptide system. Platypus and echidna express a single glucagon-like peptide-1 peptide in both intestinal and venom tissues, representing a remarkable example of dual functionality. Specific changes in monotreme glucagon-like peptide-1 result in resistance to dipeptidyl peptidase-4 cleavage, similar to the resistance observed in exendin-4 expressed in gila monster venom. This evolutionary adaptation suggests that conflicting functional requirements for metabolic control and venom activity have shaped glucagon-like peptide-1 evolution in these species without requiring gene duplication.
The evolutionary conservation data can be systematically presented to illustrate the relative conservation of different proglucagon-derived peptides:
| Peptide | Mean Conservation Score | Relative Conservation | Functional Significance |
|---|---|---|---|
| Glucagon | -0.70 | Highest | Primary glucose regulation |
| Glucagon-like peptide-2 | -0.54 | High | Intestinal growth regulation |
| Glucagon-like peptide-1 | -0.24 | Moderate-High | Incretin hormone function |
| Intervening peptide-1 | Variable | Lower | Unknown function |
| Intervening peptide-2 | Variable | Lower | Unknown function |
| Signal peptide | Variable | Lowest | Processing signal |
The phylogenetic distribution of glucagon-like peptide-1 and related peptides reveals interesting patterns of gene evolution and functional diversification. While most vertebrates express glucagon-like peptide-1 from the standard proglucagon gene, some species have evolved additional glucagon-like peptide genes with specialized functions. The discovery that monotreme mammals utilize a single gene for both metabolic and venom functions contrasts with the gene duplication strategy observed in other venomous species, such as the separate exendin gene in gila monsters.
Analysis of evolutionary rates across different regions of the glucagon-like peptide-1 sequence reveals that functionally important domains experience stronger purifying selection. The α-helical region containing receptor-binding determinants shows higher conservation than linking regions, consistent with the critical importance of maintaining receptor interaction capabilities. This pattern of conservation provides valuable insights for understanding structure-function relationships and guides the design of modified peptides for research and therapeutic applications.
Properties
CAS No. |
1119517-19-9 |
|---|---|
Molecular Formula |
C₁₄₉H₂₂₆N₄₀O₄₅.xC₂H₄O₂ |
sequence |
One Letter Code: HAEGTFTSDVSSYLEGQAAKEFIAWLVKGRNH2 |
Synonyms |
Human GLP-1-(7-36)-amide Acetate |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Amino Acid Attachment
The synthesis begins by anchoring the C-terminal amino acid (arginine in GLP-1-(7-36)-amide) to a resin, typically Wang or Rink amide resin, via an ester bond. The resin’s choice influences coupling efficiency and final peptide cleavage. For example, Rink amide resin facilitates the formation of C-terminal amides, aligning with the structure of GLP-1-(7-36)-amide.
Stepwise Coupling and Deprotection
Each subsequent amino acid is coupled using activating agents such as TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HOBt (hydroxybenzotriazole) , which enhance reaction kinetics and reduce racemization. After coupling, the Fmoc group is removed using 20–30% pyrrolidine in DMF , a step critical for exposing the amino group for subsequent reactions. This deprotection step is optimized to minimize side reactions, with pyrrolidine preferred over stronger bases like piperazine due to its milder action.
Final Cleavage and Acetylation
Upon completing the 30-amino-acid sequence, the peptide-resin is treated with a cleavage cocktail containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane to simultaneously cleave the peptide from the resin and remove side-chain protecting groups. The crude product is then acetylated at the N-terminus using acetic anhydride to yield the acetate salt form, enhancing solubility and stability.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Crude GLP-1-(7-36)-amide acetate undergoes purification via reversed-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). This step resolves impurities such as deletion sequences and incompletely deprotected peptides. Table 1 summarizes typical HPLC parameters:
| Parameter | Condition |
|---|---|
| Column | C18, 250 × 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 20–50% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 220 nm |
Purified fractions are lyophilized to obtain the final product, with yields typically ranging from 60–75%.
Mass Spectrometry (MS) Validation
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight of GLP-1-(7-36)-amide acetate (observed m/z: 3,298.7 ), aligning with the theoretical mass. Minor peaks corresponding to degradation products (e.g., GLP-1-(9-36)-amide, m/z 3,090.4) are monitored to assess synthesis quality.
Stability and Degradation Challenges
Dipeptidyl Peptidase-IV (DPP-IV) Susceptibility
GLP-1-(7-36)-amide is prone to rapid degradation by DPP-IV , which cleaves the N-terminal His-Ala dipeptide, forming inactive GLP-1-(9-36)-amide. Incubation studies reveal a half-life of 23 minutes in DPP-IV-containing buffers, underscoring the need for stabilization strategies.
Stabilization Through Acetylation
N-terminal acetylation (as in the acetate salt form) mitigates DPP-IV-mediated degradation by blocking the enzyme’s access to the cleavage site. Comparative studies show acetylated GLP-1-(7-34)-amide retains >90% bioactivity after 2 hours in plasma, whereas non-acetylated analogues degrade completely.
Applications in Research and Therapeutics
The compound’s ability to stimulate glucose-dependent insulin secretion makes it invaluable for in vitro β-cell studies and diabetes research . In vivo, portal blood administration in mice elevates active GLP-1 levels within 10 minutes, demonstrating its pharmacokinetic relevance .
Chemical Reactions Analysis
Types of Reactions: Human GLP-1-(7-36)-amide Acetate primarily undergoes:
Hydrolysis: The peptide can be hydrolyzed by enzymes like dipeptidyl peptidase-4 (DPP-4), resulting in the formation of inactive metabolites.
Oxidation: Methionine residues within the peptide can undergo oxidation, affecting its stability and activity.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using DPP-4 at physiological pH and temperature.
Oxidation: Exposure to oxidizing agents like hydrogen peroxide under controlled conditions.
Major Products Formed:
Hydrolysis Products: GLP-1-(9-36)-amide, an inactive metabolite.
Oxidation Products: Oxidized methionine derivatives.
Scientific Research Applications
Diabetes Management
Human GLP-1-(7-36)-amide acetate has been extensively studied for its antidiabetic properties. Research indicates that it effectively lowers blood glucose levels by stimulating insulin secretion and suppressing glucagon release. Clinical trials have demonstrated its efficacy in both type 1 and type 2 diabetes patients, showcasing improvements in glycemic control and weight management .
Obesity Treatment
The appetite-suppressing effects of this compound make it a candidate for obesity treatment. Studies have shown that it reduces food intake and promotes satiety, leading to significant weight loss in obese individuals . Its role as an incretin hormone further emphasizes its potential in regulating energy balance.
Cardiovascular Health
Emerging research suggests that this compound may have cardiovascular benefits. It has been linked to improved endothelial function and reduced inflammation, which are critical factors in cardiovascular health. Some studies indicate that GLP-1 analogs can reduce the risk of atherosclerosis by modulating lipid metabolism and inflammatory responses .
Case Studies
Mechanism of Action
Human GLP-1-(7-36)-amide Acetate exerts its effects by binding to the GLP-1 receptor, a G-protein-coupled receptor expressed on pancreatic beta cells. This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels and promoting insulin secretion. Additionally, it inhibits glucagon release from alpha cells, slows gastric emptying, and reduces appetite, contributing to its therapeutic benefits in diabetes and obesity management .
Comparison with Similar Compounds
Mechanism of Action :
- Enhances intracellular cAMP and Ca²⁺ levels via GLP-1R activation, triggering insulin exocytosis .
- Inhibits glucagon secretion and delays gastric emptying, contributing to glycemic control .
Comparison with Similar Compounds
GLP-1-(7-37)
- Structure : Lacks the C-terminal amidation at position 35.
- Activity: Less potent than GLP-1-(7-36)-amide in stimulating insulin secretion. A study comparing intravenous administration found that GLP-1-(7-36)-amide (EC₅₀: 67 pM) had a 2-fold higher potency in cAMP production than GLP-1-(7-37) .
- Stability : More susceptible to degradation by dipeptidyl peptidase-4 (DPP-4), reducing its half-life .
GLP-1-(9-36)-amide
PEGylated GLP-1-(7-36)-amide Derivatives
- Modification: Mono-PEGylation at position 23 (e.g., Q23-PEG 5 kDa or 20 kDa) .
- Pharmacokinetics : Subcutaneous administration in rats demonstrated prolonged half-life (≥4 hours for PEG 20 kDa vs. ~30 minutes for native peptide) due to reduced renal clearance and DPP-4 resistance .
- Efficacy : Retains insulin-stimulating activity but requires dose optimization to balance potency and duration .
Exendin-4 and Liraglutide
- Exendin-4 : A synthetic GLP-1R agonist with 53% sequence homology to GLP-1-(7-36)-amide. It resists DPP-4 degradation, achieving a half-life of ~2.4 hours in humans .
- Liraglutide : Fatty acid-acylated analog with a half-life of ~13 hours, enabling once-daily dosing. Binds albumin, delaying clearance .
- Comparative Potency : Both show higher in vivo stability but similar Emax values in cAMP assays compared to GLP-1-(7-36)-amide .
Key Research Findings
Signaling Pathways
- cAMP and Ca²⁺ Dynamics : GLP-1-(7-36)-amide increases intracellular Ca²⁺ via thapsigargin-sensitive stores, independent of extracellular Ca²⁺ or phospholipase C (PLC) activation . In contrast, Compound 2 (a synthetic agonist) induces sustained Ca²⁺ influx and reduces cell viability at high concentrations .
- Receptor Interaction : Exendin-(9-39), a GLP-1R antagonist, partially inhibits GLP-1-(7-36)-amide-induced cAMP production (Emax reduction to 79%) .
Tissue-Specific Effects
In Vivo Pharmacokinetics
- Half-Life : Native GLP-1-(7-36)-amide has a short half-life (~2 minutes in humans), necessitating continuous infusion for therapeutic effects .
- Renal Clearance : Rapid excretion observed in rats, with 22.2% bioavailability after subcutaneous administration .
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
Table 2: Functional Comparison in Insulin Secretion
| Compound | EC₅₀ (cAMP Production) | Emax (% of GLP-1-(7-36)-amide) | Glucose Dependency |
|---|---|---|---|
| GLP-1-(7-36)-amide | 67 pM | 100% | Yes |
| GLP-1-(7-37) | 120 pM | 85% | Yes |
| Exendin-4 | 30 pM | 100% | Yes |
| Compound 2 | 1 µM | 79% | No |
Q & A
Q. What are emerging techniques for studying GLP-1R dynamics and ligand bias?
- Cryo-EM structures (e.g., biased agonist-bound GLP-1R) and BRET/FRET biosensors reveal conformational changes during receptor activation. Compound 2’s allosteric effects, which reduce receptor internalization compared to GLP-1-(7-36)-amide, exemplify ligand-specific trafficking outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
